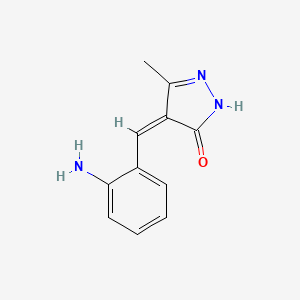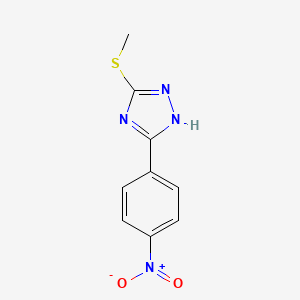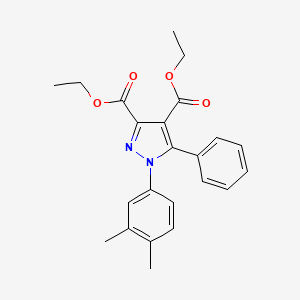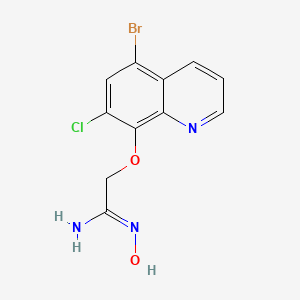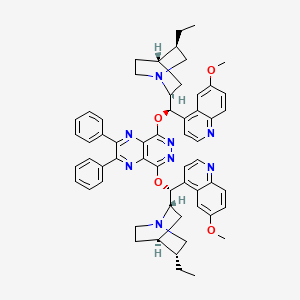
(Dhq)2dpp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Dhq)2dpp, also known as dihydroquercetin, is a naturally occurring dihydroflavonol found in various plants such as milk thistle, red onion, and acai palm. It is also known by the name taxifolin. This compound is known for its potent antioxidant and antibacterial activities, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihydroquercetin can be synthesized through various methods. One common approach involves the use of naringenin as a starting material. The flavonoid 3’-hydroxylase and cytochrome P450 reductase enzymes are co-expressed in Saccharomyces cerevisiae to convert naringenin into dihydroquercetin . Another method involves the complexation of dihydroquercetin with β-cyclodextrin to improve its solubility and biological activity .
Industrial Production Methods
Industrial production of dihydroquercetin typically involves the extraction from Siberian larch (Larix sibirica) or Dahurian larch (L. gmelinii). The extraction process uses aqueous ethanol followed by chromatographic purification to obtain high-purity dihydroquercetin .
Chemical Reactions Analysis
Types of Reactions
Dihydroquercetin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to form supramolecular complexes with benzaldehyde, vanillin, cinnamaldehyde, urea, and nicotinic acid through crystal engineering .
Common Reagents and Conditions
Common reagents used in the reactions involving dihydroquercetin include β-cyclodextrin for complexation, and various solvents like ethanol and methanol for extraction and purification .
Major Products Formed
The major products formed from the reactions involving dihydroquercetin include its complexes with β-cyclodextrin, which significantly improve its solubility and biological activity .
Scientific Research Applications
Dihydroquercetin has a wide range of scientific research applications:
Chemistry: Used as a ligand in various catalytic reactions, including the Sharpless asymmetric dihydroxylation reaction.
Medicine: Investigated for its potential in treating liver diseases, diabetes, and skin-related conditions due to its anti-inflammatory and antioxidant activities .
Industry: Used as an additive to extend the shelf life of food products like chocolate and milk powder.
Mechanism of Action
Dihydroquercetin exerts its effects through various molecular pathways. It is known to inhibit the activity of alpha-amylase, making it a potential candidate for diabetes treatment . It also affects pathways like NF-κB and Nrf2, which are involved in oxidative stress and inflammatory responses . Additionally, it interacts with molecular targets such as Tyr 193, Trp 263, and His 327 through hydrogen bonding .
Comparison with Similar Compounds
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant properties but known to have mutagenic and oncogenic properties.
Eriodictyol: A flavonoid with promising antioxidant activities and no reported toxicity.
Luteolin: Known for its anti-inflammatory and antioxidant activities.
Uniqueness
Dihydroquercetin stands out due to its high antioxidant activity and broad spectrum of pharmacological properties. Unlike quercetin, it does not exhibit mutagenic or oncogenic properties, making it a safer alternative for therapeutic applications .
Properties
Molecular Formula |
C58H60N8O4 |
|---|---|
Molecular Weight |
933.1 g/mol |
IUPAC Name |
5,8-bis[(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-2,3-diphenylpyrazino[2,3-d]pyridazine |
InChI |
InChI=1S/C58H60N8O4/c1-5-35-33-65-27-23-39(35)29-49(65)55(43-21-25-59-47-19-17-41(67-3)31-45(43)47)69-57-53-54(62-52(38-15-11-8-12-16-38)51(61-53)37-13-9-7-10-14-37)58(64-63-57)70-56(50-30-40-24-28-66(50)34-36(40)6-2)44-22-26-60-48-20-18-42(68-4)32-46(44)48/h7-22,25-26,31-32,35-36,39-40,49-50,55-56H,5-6,23-24,27-30,33-34H2,1-4H3/t35-,36-,39-,40-,49-,50-,55+,56+/m0/s1 |
InChI Key |
ASIFOYYFJRZDEX-ACPVICQISA-N |
Isomeric SMILES |
CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=C5N=C(C(=N6)C7=CC=CC=C7)C8=CC=CC=C8)O[C@@H]([C@@H]9C[C@@H]1CCN9C[C@@H]1CC)C1=C2C=C(C=CC2=NC=C1)OC |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=C5N=C(C(=N6)C7=CC=CC=C7)C8=CC=CC=C8)OC(C9CC1CCN9CC1CC)C1=C2C=C(C=CC2=NC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-(5-Amino-2,2-diethylfuran-3(2H)-ylidene)amino]ethan-1-ol](/img/structure/B12903924.png)
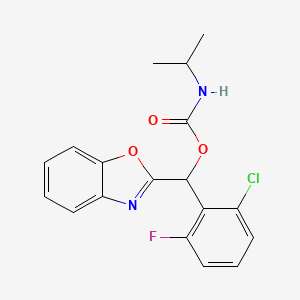
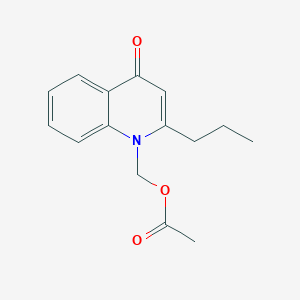

![1-[4-(Hydroxymethyl)phenyl]-4-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B12903941.png)

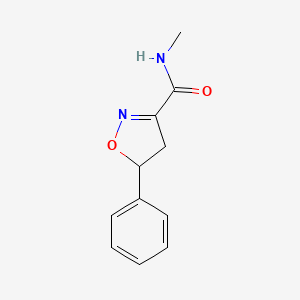
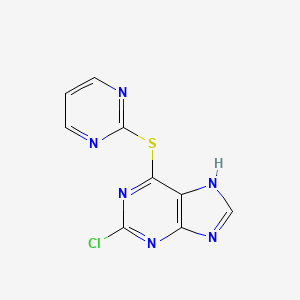
![5-Methoxy-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12903965.png)
